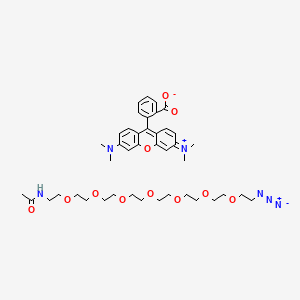

Tamra-peg7-N3

Beschreibung

Eigenschaften

Molekularformel |

C42H58N6O11 |

|---|---|

Molekulargewicht |

822.9 g/mol |

IUPAC-Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C24H22N2O3.C18H36N4O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18(23)20-2-4-24-6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-25-5-3-21-22-19/h5-14H,1-4H3;2-17H2,1H3,(H,20,23) |

InChI-Schlüssel |

BCVDBMWWYUGLRY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tamra-peg7-N3: A Fluorescent Probe for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamra-peg7-N3 is a specialized fluorescent labeling reagent used in biological research and drug development. It combines the bright fluorescence of the TAMRA (carboxytetramethylrhodamine) dye with the versatile reactivity of an azide group, all connected by a seven-unit polyethylene glycol (PEG) spacer. This unique structure allows for the covalent attachment of the TAMRA fluorophore to a wide range of biomolecules through a process known as "click chemistry." The PEG linker enhances solubility and reduces steric hindrance, making it a powerful tool for visualizing, tracking, and quantifying molecules in complex biological systems.

This technical guide provides a comprehensive overview of Tamra-peg7-N3, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in life sciences.

Core Properties and Specifications

Tamra-peg7-N3 is a derivative of the well-established TAMRA fluorescent dye. The key features of this molecule are its terminal azide (N3) group and a hydrophilic PEG spacer. The azide group allows for highly specific and efficient covalent bond formation with molecules containing a terminal alkyne group.

Quantitative Data Summary

While specific experimental data for the PEG7 variant is not widely published, the following table summarizes the key properties of Tamra-peg-N3 compounds, with specific data for the closely related PEG3 variant provided for reference.

| Property | Value | Source |

| Chemical Formula | C41H54N6O11 | MedchemExpress, SiChem |

| Molecular Weight | 806.91 g/mol | MedchemExpress, SiChem |

| Purity | >95% | SiChem |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

| Excitation Maximum (TAMRA-PEG3-N3) | ~553 nm | BroadPharm |

| Emission Maximum (TAMRA-PEG3-N3) | ~575 nm | BroadPharm |

Bioconjugation via Click Chemistry

The primary application of Tamra-peg7-N3 is in the fluorescent labeling of biomolecules through "click chemistry." This term refers to a set of biocompatible reactions that are highly efficient, specific, and proceed under mild conditions. The most common type of click chemistry used with Tamra-peg7-N3 is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Signaling Pathway of CuAAC Reaction

The following diagram illustrates the fundamental mechanism of the CuAAC reaction, where Tamra-peg7-N3 is conjugated to an alkyne-modified biomolecule.

A Technical Guide to TAMRA-PEG7-N3: A Versatile Tool for Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the fluorescent probe TAMRA-PEG7-N3, a derivative of the widely used tetramethylrhodamine (TAMRA) fluorophore. This molecule is engineered with a seven-unit polyethylene glycol (PEG) spacer and a terminal azide (N3) group, making it an invaluable reagent for the targeted labeling of biomolecules through bioorthogonal chemistry. This guide will cover its spectral properties, detailed experimental protocols for its application, and visual representations of key workflows.

Core Properties of TAMRA-PEG-Azide Derivatives

TAMRA-PEG7-N3 is a bright, red-fluorescent dye valued for its photostability and compatibility with common fluorescence instrumentation. The PEG spacer enhances aqueous solubility and reduces steric hindrance, facilitating more efficient labeling of target molecules. The terminal azide group allows for covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry."[1][2][3]

Quantitative Spectroscopic Data

The spectral properties of TAMRA are largely unaffected by the length of the PEG spacer. The following table summarizes the key quantitative data for TAMRA-PEG-Azide derivatives, which are directly applicable to TAMRA-PEG7-N3.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~546 - 555 nm | Methanol (MeOH) or Phosphate-Buffered Saline (PBS) |

| Emission Maximum (λem) | ~565 - 580 nm | Methanol (MeOH) or Phosphate-Buffered Saline (PBS) |

| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | Methanol (MeOH) |

| Fluorescence Quantum Yield (Φ) | ~0.1 | - |

Note: In aqueous buffers like PBS at pH 8, the absorption and emission maxima may be red-shifted by approximately 8 nm, and the extinction coefficient may be lowered by about 10% compared to measurements in methanol.[4]

Experimental Protocols

This section provides detailed methodologies for common applications of TAMRA-PEG7-N3, including copper-catalyzed click chemistry for protein labeling, a general protocol for fluorescence microscopy, and considerations for flow cytometry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with TAMRA-PEG7-N3.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

TAMRA-PEG7-N3

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., 50 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine solution (optional, to reduce oxidative damage)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Stock Solutions:

-

Dissolve TAMRA-PEG7-N3 in anhydrous DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

-

Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with a buffer to a final desired concentration (e.g., 1-10 mg/mL).

-

Add the TAMRA-PEG7-N3 stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 8-20 fold molar excess of the dye is recommended.[5]

-

Prepare a premix of the copper catalyst by combining the CuSO₄ solution and the THPTA solution.

-

Add the freshly prepared sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state.

-

Finally, add the CuSO₄/THPTA premix to initiate the click reaction.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle rocking or rotation can improve conjugation efficiency.

-

-

Purification:

-

Remove the unreacted TAMRA-PEG7-N3 and other small molecules by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

-

Storage:

-

Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

-

Fluorescence Microscopy of Labeled Cells

This protocol outlines the steps for imaging cells that have been labeled using TAMRA-PEG7-N3.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1-0.25% Triton X-100 in PBS for permeabilization (if targeting intracellular molecules)

-

Blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)

-

TAMRA-labeled antibody or probe

-

Antifade mounting medium

Procedure:

-

Cell Preparation:

-

Wash cells grown on coverslips briefly with PBS.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If targeting intracellular structures, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Wash the cells three times with PBS and then block with 1-5% BSA in PBS for 1 hour at room temperature to minimize non-specific binding.

-

-

Labeling:

-

Dilute the TAMRA-labeled probe (e.g., an antibody conjugated with TAMRA-PEG7-N3) to the desired concentration in the blocking buffer.

-

Incubate the cells with the diluted probe for 1-2 hours at room temperature in a humidified chamber, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS to remove any unbound probe.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for TAMRA (e.g., TRITC or Alexa Fluor 555 compatible filters).

-

Flow Cytometry Analysis

For flow cytometry, cells can be labeled with a TAMRA-PEG7-N3 conjugated probe, typically an antibody, following a standard immunofluorescence staining protocol.

Key Considerations:

-

Cell Preparation: Prepare a single-cell suspension.

-

Staining: Perform staining in a suitable buffer, such as FACS buffer (PBS with 1-2% BSA and 0.05% sodium azide). Note that sodium azide can interfere with some cellular functions, so its use should be considered based on the experimental design.

-

Viability Dye: It is crucial to include a viability dye to exclude dead cells, which can non-specifically bind fluorescently labeled antibodies.

-

Compensation: When performing multi-color flow cytometry, ensure proper fluorescence compensation is set up to account for the spectral overlap between TAMRA and other fluorophores.

-

Instrumentation: Use a flow cytometer with a laser line suitable for exciting TAMRA, such as a 532 nm or 561 nm laser. Emission should be collected using a bandpass filter appropriate for TAMRA's emission spectrum (e.g., 585/42 nm).

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving TAMRA-PEG7-N3.

Caption: Workflow for labeling an alkyne-modified biomolecule with TAMRA-PEG7-N3 via CuAAC.

Caption: Visualizing intracellular drug localization using TAMRA-PEG7-N3 and click chemistry.

References

Technical Guide: Molar Extinction Coefficient and Applications of TAMRA-PEG7-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of TAMRA-PEG7-N3, with a focus on its molar extinction coefficient. It also details a comprehensive experimental protocol for determining this crucial parameter and illustrates a key application in bioconjugation through a detailed workflow.

Quantitative Data: Photophysical Properties

| Property | Value | Solvent |

| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | DMSO, DMF |

| Excitation Maximum (λmax) | ~553 nm | DMSO, DMF |

| Emission Maximum (λem) | ~575 nm | DMSO, DMF |

Note: The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for the quantitative analysis of labeled biomolecules.

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient of a fluorescent dye such as TAMRA-PEG7-N3 can be experimentally determined using UV-Visible spectrophotometry and the Beer-Lambert law.

Objective: To determine the molar extinction coefficient (ε) of TAMRA-PEG7-N3 in a specified solvent.

Materials:

-

TAMRA-PEG7-N3

-

Spectrophotometer-grade solvent (e.g., DMSO or DMF)

-

UV-Visible spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Prepare a Stock Solution:

-

Accurately weigh a small amount of TAMRA-PEG7-N3 using an analytical balance.

-

Dissolve the weighed compound in a known volume of the chosen solvent (e.g., DMSO) in a volumetric flask to prepare a concentrated stock solution. The concentration should be calculated precisely.

-

-

Prepare a Series of Dilutions:

-

Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations. These concentrations should be in a range that yields absorbance values between 0.1 and 1.0, which is the optimal linear range for most spectrophotometers.

-

-

Measure Absorbance:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength to the absorption maximum (λmax) of TAMRA, which is approximately 553 nm.

-

Use a quartz cuvette filled with the pure solvent to blank the spectrophotometer.

-

Measure the absorbance of each of the diluted solutions at λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).

-

According to the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm), the plot should be linear.

-

Perform a linear regression analysis on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε).

-

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

TAMRA-PEG7-N3 is primarily used as a fluorescent labeling reagent in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly efficient and specific attachment of the TAMRA fluorophore to a biomolecule of interest that has been modified to contain an alkyne group.

Below is a diagram illustrating the general workflow for labeling an alkyne-modified protein with TAMRA-PEG7-N3.

Caption: Workflow for labeling an alkyne-modified protein with TAMRA-PEG7-N3 via CuAAC.

This technical guide provides essential information for researchers utilizing TAMRA-PEG7-N3. By understanding its photophysical properties and the experimental protocols for its use, scientists can effectively employ this versatile fluorescent probe in their research and development endeavors.

Unveiling the Efficiency of Light: A Technical Guide to the Quantum Yield of TAMRA-PEG7-N3

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the selection of an appropriate fluorophore is a critical decision. A key parameter governing this choice is the fluorescence quantum yield (Φ), the intrinsic measure of a fluorophore's efficiency in converting absorbed light into emitted fluorescence. This technical guide provides an in-depth exploration of the quantum yield of Tetramethylrhodamine (TAMRA)-PEG7-Azide (N3), a widely used fluorescent probe in bioconjugation and cellular imaging.

Core Photophysical Properties of TAMRA-PEG7-N3

TAMRA-PEG7-N3 is a derivative of the well-established fluorophore, tetramethylrhodamine. It is functionalized with a seven-unit polyethylene glycol (PEG) spacer and a terminal azide group. This azide moiety allows for its covalent attachment to a wide range of biomolecules through "click chemistry," a highly efficient and specific bioorthogonal reaction. While the core photophysical properties are dictated by the TAMRA fluorophore, the PEG linker can subtly influence its behavior in aqueous environments.

The fluorescence quantum yield of the parent TAMRA azide is consistently reported to be 0.1.[1][2][3] This value serves as a reliable benchmark for TAMRA-PEG7-N3. The presence of the PEG linker is not expected to dramatically alter this intrinsic quantum yield; however, PEGylation has been noted to potentially enhance the quantum yield of fluorescent dyes in aqueous solutions by preventing aggregation-induced quenching.[4]

A summary of the key quantitative data for TAMRA-PEG7-N3 and its parent compounds is presented below for easy comparison.

| Compound | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

| TAMRA-PEG7-N3 | ~0.1 (inferred) | ~553 | ~575 | Not explicitly reported |

| 5-TAMRA Azide | 0.1[1] | Not specified | Not specified | Not specified |

| 6-TAMRA Azide | 0.1 | Not specified | Not specified | Not specified |

| 5-TAMRA NHS Ester | 0.1 | 546 | 580 | 95,000 |

| 5-Carboxytetramethylrhodamine | 0.1 | Not specified | Not specified | Not specified |

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield. An overview of the experimental protocol is provided below.

Principle

The comparative method relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

Materials and Equipment

-

Fluorometer: Capable of measuring fluorescence emission spectra.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Solvent: High-purity solvent in which both the sample and standard are soluble and stable (e.g., ethanol, water, DMSO).

-

Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For TAMRA, Rhodamine 6G in ethanol (Φ = 0.95) is a suitable standard.

-

Sample: TAMRA-PEG7-N3.

Procedure

-

Prepare Stock Solutions: Prepare concentrated stock solutions of both the TAMRA-PEG7-N3 sample and the Rhodamine 6G standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of five dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

Measure Absorbance: For each dilution, record the UV-Vis absorbance spectrum and note the absorbance value at the excitation wavelength (e.g., 530 nm for Rhodamine 6G and ~550 nm for TAMRA).

-

Measure Fluorescence Emission:

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

-

For each dilution, record the fluorescence emission spectrum over the expected emission range.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements of the sample and the standard.

-

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope (gradient, m) of the linear fit for both plots.

-

Calculate the quantum yield of the TAMRA-PEG7-N3 sample using the modified equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

-

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for quantum yield determination and the fundamental click chemistry reaction used for bioconjugation.

References

Navigating the Aqueous Environment: A Technical Guide to Tamra-peg7-N3 Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical aspect of Tamra-peg7-N3 solubility in aqueous buffers. Tamra-peg7-N3, a popular fluorescent probe used in bioconjugation via click chemistry, possesses a hydrophobic tetramethylrhodamine (TAMRA) core. The inclusion of a seven-unit polyethylene glycol (PEG) linker is a strategic design choice to enhance its hydrophilicity. However, achieving optimal concentrations in aqueous systems for reproducible and effective experimental outcomes requires a systematic approach. This guide provides a comprehensive overview of the solubility characteristics of Tamra-peg7-N3, detailed experimental protocols for solubility determination, and the key factors influencing its behavior in common laboratory buffers.

Understanding the Solubility Profile of Tamra-peg7-N3

The solubility of Tamra-peg7-N3 is a balance between the inherent hydrophobicity of the TAMRA dye and the hydrophilicity imparted by the PEG7 chain. While the PEG linker significantly improves water solubility compared to the parent dye, its behavior in various aqueous buffers can be influenced by several factors.

Data Presentation: Expected Solubility Characteristics

Due to the limited availability of specific quantitative solubility data in the public domain, the following table summarizes the expected solubility behavior of Tamra-peg7-N3 based on general chemical principles and information on similar fluorescent probes. Researchers should use this as a guide and determine the precise solubility for their specific experimental conditions.

| Solvent/Buffer System | Expected Solubility | Key Considerations |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |

| Dimethylformamide (DMF) | High | Another suitable organic solvent for stock solutions. |

| Methanol (MeOH) | Moderate to High | Can also be used for initial dissolution. |

| Aqueous Systems | ||

| Deionized Water | Moderate | The PEG7 linker enhances solubility, but aggregation is possible at higher concentrations. |

| Phosphate-Buffered Saline (PBS) | Moderate | Salt concentration may influence solubility ("salting out" effect). |

| TRIS Buffer | Moderate | pH of the buffer will be a critical factor. |

| HEPES Buffer | Moderate | Similar to TRIS, pH will play a significant role. |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results, it is crucial to experimentally determine the solubility of Tamra-peg7-N3 in the specific aqueous buffer to be used. The following protocols provide a detailed methodology for this determination.

Protocol 1: Preparation of a Concentrated Stock Solution

-

Weighing: Accurately weigh a precise amount of lyophilized Tamra-peg7-N3 powder (e.g., 1 mg) in a microcentrifuge tube.

-

Solvent Addition: Add a small volume of anhydrous, high-purity DMSO to the powder to achieve a high concentration stock solution (e.g., 10 mM).

-

Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary. The resulting solution should be clear and free of any visible particulates.

-

Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Determination of Aqueous Solubility (Saturation Method)

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, TRIS, HEPES) at the intended experimental pH and temperature.

-

Serial Dilution Preparation: Prepare a series of dilutions of the Tamra-peg7-N3 stock solution in the aqueous buffer. For example, create a range of concentrations from 1 µM to 1 mM.

-

Equilibration: Incubate the prepared solutions at the desired experimental temperature for a set period (e.g., 24 hours) to allow them to reach equilibrium. Gentle agitation during this period is recommended.

-

Visual Inspection: After equilibration, visually inspect each solution for any signs of precipitation. The highest concentration that remains a clear, homogenous solution is an initial estimate of the solubility.

-

Spectrophotometric Analysis (for quantitative measurement): a. Centrifuge all samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound. b. Carefully collect the supernatant from each tube. c. Measure the absorbance of the supernatant at the maximum absorbance wavelength of TAMRA (typically around 555 nm). d. Use a pre-determined calibration curve of Tamra-peg7-N3 in a fully solubilizing solvent (like DMSO) to determine the concentration of the dissolved compound in the supernatant. The concentration at which the measured value plateaus represents the saturation solubility.

Mandatory Visualizations

The following diagrams illustrate key logical workflows relevant to the handling and solubility assessment of Tamra-peg7-N3.

Core Requirements for Success: Factors Influencing Solubility

Achieving and maintaining the desired concentration of Tamra-peg7-N3 in your aqueous buffer is critical. The following factors should be carefully considered and optimized for your specific application:

-

pH of the Buffer: The ionization state of the TAMRA fluorophore can be influenced by pH. While Tamra-peg7-N3 does not have a highly ionizable group like a carboxylic acid, subtle changes in the charge distribution can affect its interaction with water molecules and thus its solubility. It is advisable to test the solubility in your buffer at its intended working pH.

-

Temperature: For most compounds, solubility increases with temperature. However, for biological experiments conducted at a specific temperature (e.g., 37°C), it is essential to determine the solubility at that temperature to avoid precipitation during the experiment.

-

Ionic Strength: The concentration of salts in your buffer can impact solubility. High salt concentrations can lead to a "salting-out" effect, where the solubility of a nonpolar molecule in an aqueous solution is decreased. When working with buffers of varying ionic strengths, it is important to verify the solubility of Tamra-peg7-N3 under each condition.

-

Presence of Organic Co-solvents: As a common practice, a concentrated stock solution of Tamra-peg7-N3 is prepared in an organic solvent like DMSO and then diluted into the final aqueous buffer. It is crucial to keep the final concentration of the organic co-solvent to a minimum (typically below 1% v/v) in biological assays, as higher concentrations can be cytotoxic or interfere with the biological system under investigation. Always perform a solvent tolerance test for your specific experimental setup.

By understanding the inherent properties of Tamra-peg7-N3 and systematically applying the protocols and considerations outlined in this guide, researchers and drug development professionals can confidently prepare and utilize this valuable fluorescent probe in their aqueous-based experiments, leading to more reliable and reproducible scientific outcomes.

The Pivotal Role of the PEG7 Linker in TAMRA-PEG7-N3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of the 7-unit polyethylene glycol (PEG7) linker within the TAMRA-PEG7-N3 molecule. This versatile fluorescent probe combines the bright, photostable properties of the tetramethylrhodamine (TAMRA) fluorophore with the adaptable nature of a PEG7 linker, terminating in a reactive azide (N3) group for bioorthogonal "click" chemistry. This guide will delve into the physicochemical properties of the PEG7 linker, provide detailed experimental protocols for its use in bioconjugation, and explore its impact on the characteristics of the resulting conjugates.

Core Concepts: The Function of the PEG7 Linker

The PEG7 linker is a short, hydrophilic spacer composed of seven repeating ethylene glycol units.[1] Its inclusion in the TAMRA-PEG7-N3 molecule is not merely a structural component but a critical determinant of the probe's overall performance in biological systems. The primary functions of the PEG7 linker include:

-

Enhanced Hydrophilicity and Solubility: The ethylene glycol repeats of the PEG spacer render it highly water-soluble.[1] This is particularly advantageous for improving the solubility of the often hydrophobic TAMRA dye and any biomolecule it is conjugated to, preventing aggregation and ensuring optimal performance in aqueous biological environments.[2][3]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG7 chain provides spatial separation between the TAMRA fluorophore and the conjugated biomolecule. This minimizes steric hindrance, which can be crucial for preserving the biological activity and binding affinity of proteins, antibodies, or other sensitive targets.[4]

-

Improved Pharmacokinetics: In the context of drug development, PEGylation—the process of attaching PEG chains to molecules—is a well-established strategy to improve the pharmacokinetic properties of therapeutics. The PEG7 linker can contribute to an increased hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation time in vivo.

-

Biocompatibility and Reduced Immunogenicity: PEG is known for its biocompatibility and low immunogenicity. The PEG7 linker helps to shield the conjugated molecule from recognition by the immune system, potentially reducing immune responses and enhancing the overall safety profile of the bioconjugate.

Quantitative Data Summary

The following table summarizes the key quantitative properties of TAMRA-PEG7-N3 and its constituent PEG7 linker.

| Property | Value | Source(s) |

| TAMRA-PEG7-N3 | ||

| Molecular Weight | 806.90 g/mol | |

| Maximum Excitation (λex) | ~546 nm | |

| Maximum Emission (λem) | ~579 nm | |

| Molar Extinction Coefficient (ε) | ~91,000 cm⁻¹M⁻¹ | |

| PEG7 Linker | ||

| Molecular Weight (estimated) | ~339.43 g/mol | |

| Contour Length (estimated) | ~2.5 nm |

Note: The molecular weight of the PEG7 linker is estimated based on commercially available PEG7 amine products. The contour length is calculated based on a reported PEO unit length of approximately 0.35 nm.

Experimental Protocols

The azide (N3) functional group of TAMRA-PEG7-N3 enables its conjugation to alkyne-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Protocol: Labeling of Alkyne-Modified Proteins with TAMRA-PEG7-N3

This protocol provides a general procedure for the CuAAC-mediated labeling of a protein containing an alkyne-bearing unnatural amino acid.

Materials:

-

Alkyne-modified protein in an azide-free buffer (e.g., phosphate-buffered saline, pH 7.4)

-

TAMRA-PEG7-N3

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (freshly prepared)

-

Protein desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of TAMRA-PEG7-N3 in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., at a final concentration of 1-5 mg/mL) with the TAMRA-PEG7-N3 stock solution. A 5- to 10-fold molar excess of the dye over the protein is a good starting point for optimization.

-

Add the copper(I)-stabilizing ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO4 to a final concentration of 1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Remove the unreacted TAMRA-PEG7-N3 and other small molecules by passing the reaction mixture through a desalting column or by using SEC.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~546 nm (for TAMRA).

-

Confirm the successful conjugation and purity of the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie blue staining.

-

Mandatory Visualizations

Experimental Workflow: Protein Labeling and Purification

Caption: Workflow for labeling alkyne-modified proteins with TAMRA-PEG7-N3.

Signaling Pathway: Investigating YAP/TAZ Activity

Fluorescently labeled peptides can be powerful tools for studying protein-protein interactions within signaling pathways. For instance, a TAMRA-labeled peptide derived from a binding partner of the YAP/TAZ-TEAD complex could be used in fluorescence polarization assays to screen for inhibitors of this interaction, which is a key node in the Hippo signaling pathway, often dysregulated in cancer.

Caption: Role of a TAMRA-labeled probe in studying the YAP/TAZ-TEAD interaction.

Conclusion

The PEG7 linker in TAMRA-PEG7-N3 is a multifaceted component that significantly enhances the utility of this fluorescent probe for a wide range of applications in life sciences and drug development. Its ability to improve solubility, reduce steric hindrance, and provide a biocompatible spacer makes it an invaluable tool for researchers seeking to fluorescently label and track biomolecules in complex biological systems. The azide functionality allows for precise and efficient conjugation via click chemistry, enabling the development of sophisticated assays and targeted therapeutic and diagnostic agents. Understanding the fundamental role of the PEG7 linker is crucial for the effective design and implementation of experiments utilizing this powerful chemical probe.

References

An In-depth Technical Guide to Tamra-peg7-N3 for Fluorescent Labeling of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tamra-peg7-N3, a fluorescent labeling reagent. It details the molecule's properties, its mechanism of action via click chemistry, and its applications in biological research. The content includes structured data tables, detailed experimental protocols, and workflow visualizations to facilitate its effective use in the laboratory.

Introduction to Tamra-peg7-N3

Tamra-peg7-N3 is a specialized chemical probe designed for the fluorescent labeling of biomolecules. It consists of three key components:

-

TAMRA (Tetramethylrhodamine): A bright and photostable orange-red fluorescent dye.[1][2] It is widely used for labeling proteins, peptides, and nucleic acids.[1][3]

-

PEG7 Linker: A seven-unit polyethylene glycol spacer. This hydrophilic linker enhances the water solubility of the entire molecule, reduces aggregation, and minimizes steric hindrance, which can help preserve the biological activity of the labeled molecule.[4] The flexibility of the PEG chain also provides spatial separation between the dye and the target biomolecule.

-

Azide (N3) Group: A reactive functional group that enables covalent attachment to biomolecules containing an alkyne group via "click chemistry". This reaction is highly specific and efficient, proceeding under mild, aqueous conditions suitable for biological samples.

This combination makes Tamra-peg7-N3 a versatile tool for selectively tagging and visualizing biomolecules in a variety of applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.

References

An In-Depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept introduced to describe reactions that are high in yield, wide in scope, and generate only inoffensive byproducts.[1] This reaction has become an indispensable tool in various scientific disciplines, including drug discovery, bioconjugation, and materials science, owing to its remarkable efficiency and bioorthogonality.[2][3][4] This guide provides a comprehensive overview of the CuAAC reaction, including its core mechanism, quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles and Mechanism

The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[5] This reaction represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and produces a mixture of 1,4 and 1,5-regioisomers. The key to the CuAAC's success lies in the use of a copper(I) catalyst, which orchestrates a stepwise mechanism, ensuring high yields and specificity.

The catalytically active species is Cu(I), which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) through reduction by an agent such as sodium ascorbate. The presence of a reducing agent is crucial to maintain the copper in its active +1 oxidation state, especially in aerobic conditions where oxidation to Cu(II) can occur.

The proposed mechanism, supported by experimental and computational studies, involves the following key steps:

-

Formation of a Copper-Acetylide Intermediate: The Cu(I) catalyst coordinates with the terminal alkyne to form a π-complex. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.

-

Coordination of the Azide: The organic azide then coordinates to the copper center.

-

Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonation: This intermediate undergoes rearrangement and subsequent protonation to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

Ligands, particularly nitrogen-based chelators like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), play a critical role in accelerating the reaction and stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation. This is especially important in biological systems where copper toxicity is a concern.

Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.

Quantitative Data Overview

The efficiency of the CuAAC reaction is influenced by several factors, including the nature of the azide and alkyne substrates, the choice of catalyst, ligand, and solvent. The following tables summarize key quantitative data.

Table 1: Influence of Azide Structure on CuAAC Reaction Yields

| Azide Substrate | Electronic Property | Steric Hindrance | Typical Yield |

| Benzyl Azide | Neutral | Low | Excellent (>95%) |

| Phenyl Azide | Electron-withdrawing | Low | High (>90%) |

| Alkyl Azides (e.g., 1-Azidododecane) | Electron-donating | Low | High (>90%) |

| Sulfonyl Azides | Strongly electron-withdrawing | Varies | Good to Excellent |

| tert-Butyl Azide | Neutral | High | Moderate to Good |

Note: Yields are highly dependent on specific reaction conditions.

Table 2: Comparison of Common Copper Sources and Ligands

| Copper Source | Common Ligands | Key Characteristics |

| CuSO₄·5H₂O | THPTA, BTTAA | Inexpensive and stable Cu(II) source requiring a reducing agent. Widely used in aqueous and organic media. |

| CuI | TBTA | Direct Cu(I) source, but sensitive to oxidation. Often used in organic solvents. |

| CuBr | TBTA | Similar to CuI, a direct source of Cu(I). |

| [Cu(CH₃CN)₄]PF₆ | TBTA | Soluble Cu(I) source, often used for mechanistic studies. |

Table 3: Common Accelerating Ligands and Their Properties

| Ligand | Abbreviation | Solubility | Key Features |

| tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble | Excellent for bioconjugation in aqueous buffers; stabilizes Cu(I) and accelerates the reaction. |

| tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | Organic-soluble | One of the first and most effective ligands for CuAAC in organic solvents. |

| tris(2-benzimidazolylmethyl)amines | Varies | A class of highly effective ligands that can be tuned for different applications. | |

| Bathophenanthroline disulfonate | BPS | Water-soluble | Water-soluble ligand that enhances reaction rates in biological media. |

Detailed Experimental Protocols

The following protocols provide a starting point for performing CuAAC reactions. Optimization may be required for specific substrates and applications.

Protocol 1: General Procedure for Small Molecule Synthesis in Solution

Materials:

-

Azide-functionalized molecule (1.0 equivalent)

-

Alkyne-functionalized molecule (1.0-1.2 equivalents)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)

-

Sodium Ascorbate (0.1-0.2 equivalents, prepare fresh solution)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

Procedure:

-

In a suitable reaction vessel, dissolve the azide and alkyne in the chosen solvent.

-

If using an aqueous solvent system, it is recommended to deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the CuSO₄·5H₂O.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed with a chelating agent like aqueous EDTA or ammonia to remove copper.

-

The product can be further purified by standard methods such as extraction, precipitation, or column chromatography.

Protocol 2: On-Resin CuAAC for Peptide or Oligonucleotide Modification

Materials:

-

Azide-functionalized solid support-bound peptide or oligonucleotide (1.0 equivalent)

-

Terminal alkyne (5-10 equivalents)

-

Copper(I) Iodide (CuI) (1-2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin in DMF for at least 30 minutes.

-

Wash the resin thoroughly with DMF.

-

In a separate vial, dissolve the terminal alkyne in a minimal amount of DMF.

-

To the reaction vessel containing the resin, add CuI and DIPEA.

-

Add the solution of the terminal alkyne to the resin mixture.

-

Agitate the reaction mixture at room temperature for 4-16 hours.

-

Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and methanol.

-

Dry the resin under vacuum.

-

Cleave the modified molecule from the resin and remove protecting groups using a standard cleavage cocktail.

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Bioconjugation of a Protein with a Small Molecule

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7-8)

-

Azide-functionalized small molecule probe

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh)

-

Aminoguanidine (optional, to scavenge reactive ascorbate byproducts)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and the azide-functionalized probe.

-

Prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio and let it stand for 1-2 minutes.

-

Add the premixed catalyst solution to the protein-probe mixture.

-

If using, add aminoguanidine.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix and incubate at room temperature for 1-2 hours. Protect from light if using fluorescent probes.

-

Purify the resulting conjugate using methods appropriate for biomolecules, such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.

Figure 2: General Experimental Workflow for Protein Bioconjugation via CuAAC.

Applications in Drug Development and Research

The versatility and robustness of the CuAAC reaction have led to its widespread adoption in numerous applications:

-

Drug Discovery: CuAAC is extensively used for the synthesis of compound libraries for high-throughput screening and for the generation of complex natural product analogs.

-

Bioconjugation: This is arguably one of the most significant applications of CuAAC. It is used to label proteins, nucleic acids, lipids, and glycans with probes for imaging, tracking, and quantification.

-

Antibody-Drug Conjugates (ADCs): CuAAC provides a precise and stable method for attaching potent cytotoxic drugs to antibodies, creating targeted cancer therapies.

-

Materials Science: The reaction is employed in polymer chemistry for the synthesis of well-defined polymers and for the functionalization of surfaces.

-

Diagnostics: CuAAC is used to develop diagnostic tools, such as fluorescent probes for the detection of specific biomolecules or metal ions.

Figure 3: Key Application Areas of the CuAAC Reaction.

Troubleshooting and Optimization

While the CuAAC reaction is generally robust, certain challenges can arise.

Table 4: Troubleshooting Common CuAAC Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst (Cu(II) formation) | Deoxygenate solvents; use a fresh solution of sodium ascorbate; increase the amount of reducing agent or ligand. |

| Poor substrate solubility | Use a co-solvent (e.g., DMSO, t-BuOH) to improve solubility. | |

| Catalyst sequestration | In complex biological media, biomolecules may chelate the copper catalyst. Increase the catalyst and ligand concentration. | |

| Side Reactions (e.g., Glaser Coupling) | Presence of oxygen | Thoroughly deoxygenate the reaction mixture; use an excess of reducing agent and an accelerating ligand. |

| Difficulty in Copper Removal | Strong coordination of copper to the product | Wash with a chelating agent (EDTA, aqueous ammonia); use a copper-chelating resin; for biomolecules, use dialysis or size-exclusion chromatography. |

| Biomolecule Degradation | Reactive oxygen species (ROS) generation | Use a copper-binding ligand in excess to act as a sacrificial reductant; add aminoguanidine to trap reactive byproducts of ascorbate oxidation. |

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition has fundamentally transformed the landscape of chemical synthesis and bioconjugation. Its high efficiency, selectivity, and operational simplicity have established it as a premier ligation strategy. By understanding the core mechanism, optimizing reaction conditions, and selecting appropriate reagents, researchers can effectively harness the power of CuAAC to construct complex molecular architectures for a vast array of applications in medicine, biology, and materials science.

References

- 1. glenresearch.com [glenresearch.com]

- 2. bioclone.net [bioclone.net]

- 3. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1]

At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst.[1][2] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.

The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical parameter for its application, particularly in time-sensitive biological experiments. The reaction kinetics are typically second-order and are influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and the pH.

Factors Influencing Reaction Rates:

-

Cyclooctyne Structure: The degree of ring strain and the presence of electron-withdrawing groups on the cyclooctyne ring significantly impact the reaction rate. Cyclooctynes with higher strain generally exhibit faster kinetics.

-

Azide Electronics: The electronic properties of the azide reactant can influence the reaction rate.

-

Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.

-

pH: The pH of the reaction medium can affect the reaction rates, particularly when the reactants have acidic or basic functionalities.

Comparison of Second-Order Rate Constants

The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common benchmark azide. This data allows for a direct comparison of the reactivity of different cyclooctyne scaffolds.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | |

| DIFO (R = OCH2CO2H) | Benzyl Azide | 0.076 | |

| DIBAC (R = (CH2)3CO2H) | Benzyl Azide | 0.31 |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC, from the synthesis of activated cyclooctynes to their use in bioconjugation.

Synthesis of Bicyclo[6.1.0]nonyne (BCN) Carboxylic Acid

This protocol outlines a three-step synthesis of anti-BCN-COOH starting from 1,5-cyclooctadiene.

Step 1: Cyclopropanation of 1,5-cyclooctadiene

-

React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄) to form the ethyl ester of bicyclo[6.1.0]non-4-ene-9-carboxylic acid.

Step 2: Bromination

-

The alkene in the resulting ester is then subjected to bromination.

Step 3: Double Dehydrobromination

-

The dibromide is treated with a strong base, such as potassium tert-butoxide, to induce double dehydrobromination, which forms the alkyne and hydrolyzes the ester to yield the corresponding carboxylic acid.

Protein Labeling using SPAAC

This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule (e.g., a fluorescent dye).

1. Protein Preparation:

-

Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

2. DBCO Reagent Preparation:

-

Prepare a stock solution of the DBCO-NHS ester in DMSO (e.g., 10 mM).

3. Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

4. Quenching the Reaction (Optional):

-

Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

5. Purification:

-

Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy.

1. Reagent Preparation:

-

Prepare stock solutions of the strained alkyne, the azide (e.g., benzyl azide), and an internal standard of known concentration (e.g., dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆).

2. Reaction Setup:

-

In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant). A slight excess of one reactant can be used if desired.

3. NMR Data Acquisition:

-

Quickly acquire an initial ¹H NMR spectrum (t=0).

-

Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

4. Data Analysis:

-

Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.

-

Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess), this plot will be linear.

-

The slope of this line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the reactant in excess.

Visualizations

Applications in Research and Drug Development

The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:

-

Bioconjugation: SPAAC is extensively used for labeling proteins, lipids, and nucleic acids without disrupting biological processes. This allows for precise molecular tracking and visualization in live cells and tissues.

-

Drug Development: SPAAC is beneficial in the synthesis of targeted therapies, such as antibody-drug conjugates (ADCs). It allows for the efficient and specific binding of small molecules or macromolecules without introducing impurities.

-

Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

-

Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

-

Molecular Imaging: SPAAC enables the development of innovative imaging probes for real-time tracking of molecules within living organisms.

References

Methodological & Application

Live Cell Imaging with Tamra-peg7-N3: A Detailed Protocol for Visualizing Biomolecules

Application Note

This document provides a comprehensive guide for utilizing Tamra-peg7-N3, a fluorescent probe, for live cell imaging applications. Tamra-peg7-N3 is a molecule combining a bright and photostable tetramethylrhodamine (TAMRA) fluorophore with a bioorthogonal azide (N3) group, connected by a seven-unit polyethylene glycol (PEG) spacer. This structure makes it an ideal tool for researchers in cell biology, drug development, and related fields to visualize and track biomolecules in their native cellular environment.

The protocol leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this two-step approach, a biomolecule of interest is first metabolically labeled with a sugar or amino acid analog containing a strained alkyne (e.g., a cyclooctyne like DBCO or BCN). Subsequently, the azide group of Tamra-peg7-N3 reacts specifically and covalently with the alkyne-modified biomolecule, allowing for its fluorescent detection. This "click chemistry" reaction is highly efficient and occurs under physiological conditions without the need for toxic copper catalysts, making it ideal for live-cell imaging.

A primary application of this technique is the study of aberrant glycosylation, a hallmark of many cancers.[1][2] Changes in the glycan structures on the cell surface, such as increased sialylation, can impact receptor tyrosine kinase (RTK) signaling pathways, influencing tumor progression and metastasis.[3][4] By metabolically labeling cells with an alkyne-modified sugar, researchers can use Tamra-peg7-N3 to visualize and quantify changes in glycosylation patterns on specific cell populations or in response to therapeutic agents.

Data Presentation

The following tables summarize key quantitative data for the successful application of Tamra-peg7-N3 in live cell imaging. The data is compiled from studies on similar TAMRA- and PEG-containing probes and provides recommended starting points for experimental optimization.

Table 1: Tamra-peg7-N3 Specifications

| Property | Value | Reference |

| Excitation Maximum | ~555 nm | [5] |

| Emission Maximum | ~580 nm | |

| Molecular Weight | ~800 g/mol | |

| Purity | ≥95% | |

| Storage | -20°C, protected from light |

Table 2: Recommended Parameters for Live Cell Imaging

| Parameter | Recommended Range | Notes |

| Metabolic Labeling (Alkyne-Sugar) | ||

| Concentration | 25-100 µM | Optimal concentration is cell-type dependent. |

| Incubation Time | 24-72 hours | Longer incubation can increase labeling density. |

| Tamra-peg7-N3 Labeling (SPAAC) | ||

| Concentration | 1-10 µM | Start with a lower concentration to minimize background. |

| Incubation Time | 15-60 minutes | Shorter times are often sufficient for cell surface labeling. |

| Temperature | 37°C | Reaction proceeds efficiently at physiological temperature. |

| Cell Viability | ||

| Cytotoxicity (IC50) | >100 µM (estimated) | Based on data for similar TAMRA and PEG compounds, high concentrations may show some toxicity. |

Experimental Protocols

Part 1: Metabolic Labeling of Live Cells with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-modified sugar (e.g., a DBCO-modified monosaccharide) into cellular glycans.

Materials:

-

Live cells in culture

-

Complete cell culture medium

-

Alkyne-modified sugar (e.g., N-(Dibenzocyclooctyn-4-yl)-acetylgalactosamine)

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow for 24 hours.

-

Preparation of Labeling Medium: Prepare the metabolic labeling medium by adding the alkyne-modified sugar to the complete cell culture medium to the desired final concentration (e.g., 50 µM).

-

Metabolic Incorporation: Remove the existing medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the alkyne-modified sugar into cellular glycans.

-

Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated alkyne-modified sugar.

Part 2: Fluorescent Labeling with Tamra-peg7-N3 via SPAAC

This protocol details the "click" reaction between the alkyne-modified glycans and Tamra-peg7-N3.

Materials:

-

Metabolically labeled live cells (from Part 1)

-

Tamra-peg7-N3

-

Anhydrous DMSO

-

Complete cell culture medium, serum-free

-

PBS, sterile

Procedure:

-

Prepare Tamra-peg7-N3 Stock Solution: Dissolve Tamra-peg7-N3 in anhydrous DMSO to create a 1-10 mM stock solution. Store any unused stock solution at -20°C, protected from light.

-

Prepare Labeling Solution: Dilute the Tamra-peg7-N3 stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM.

-

Labeling Reaction: Add the Tamra-peg7-N3 labeling solution to the metabolically labeled cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three to five times with pre-warmed PBS to remove any unreacted Tamra-peg7-N3.

-

Imaging: The cells are now ready for live cell imaging. Image the cells in fresh, pre-warmed complete cell culture medium using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm).

Mandatory Visualizations

Caption: Workflow for labeling and imaging live cells.

Caption: Impact of aberrant glycosylation on RTK signaling.

References

- 1. Aberrant glycosylation and cancer biomarker discovery: a promising and thorny journey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hallmarks of glycosylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]

Application Notes: TAMRA-PEG7-N3 for In Situ Hybridization

Revolutionizing In Situ Hybridization with Click Chemistry

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular and tissue context.[1][2][3] A critical component of ISH is the labeling of oligonucleotide probes to enable their detection. The use of TAMRA-PEG7-N3, an azide-modified fluorescent dye, in conjunction with alkyne-modified oligonucleotide probes, offers a robust and versatile method for fluorescent ISH (FISH) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This bioorthogonal reaction provides high specificity and efficiency, as the azide and alkyne functional groups are largely absent in biological systems, thus minimizing off-target reactions.

Principle of the Technology

The application of TAMRA-PEG7-N3 in ISH is a two-step process. First, an oligonucleotide probe is synthesized with a terminal alkyne modification. This alkyne-modified probe is then hybridized to the target DNA or RNA sequence within fixed cells or tissues. Following hybridization and subsequent washing steps to remove unbound probes, the TAMRA-PEG7-N3 is introduced and covalently attached to the alkyne-modified probe in situ via the click reaction. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). The polyethylene glycol (PEG) spacer in TAMRA-PEG7-N3 enhances the solubility of the dye and provides a flexible linker between the fluorophore and the probe, which can reduce steric hindrance and improve accessibility.

Advantages of Using TAMRA-PEG7-N3 in ISH

-

High Specificity and Bioorthogonality: The azide-alkyne reaction is highly specific and does not interfere with biological macromolecules, leading to low background signal.

-

Versatility: This method can be used to label a wide variety of oligonucleotide probes, including those for DNA and RNA targets.

-

Bright and Photostable Signal: TAMRA is a bright and photostable rhodamine dye, providing a strong and durable fluorescent signal for imaging.

-

Cost-Effectiveness: Separating the probe synthesis from the fluorescent labeling can be more economical, as a single batch of alkyne-modified probe can be used with various azide-modified dyes.

Applications

The use of TAMRA-PEG7-N3 in ISH is applicable to a wide range of research areas, including:

-

Gene Expression Analysis: Localization and quantification of mRNA transcripts within cells and tissues.

-

Chromosome Mapping: Identification and visualization of specific DNA sequences on chromosomes.

-

Viral Diagnostics: Detection of viral nucleic acids in infected cells or tissues.

-

Cancer Research: Identification of chromosomal translocations, gene amplifications, and deletions.

-

Developmental Biology: Spatiotemporal tracking of gene expression during embryonic development.

Experimental Protocols

This section provides a detailed protocol for performing in situ hybridization using an alkyne-modified oligonucleotide probe followed by in situ click reaction with TAMRA-PEG7-N3.

Materials and Reagents

-

Alkyne-modified oligonucleotide probe: Custom synthesized to be complementary to the target sequence.

-

TAMRA-PEG7-N3: Azide-modified TAMRA dye.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Solution: 0.5% Triton X-100 in PBS.

-

Hybridization Buffer: (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).

-

Wash Buffers: 2x SSC, 0.2x SSC.

-

Click Chemistry Reagents:

-

Copper(II) Sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand.

-

-

Nuclease-free water.

-

DAPI or Hoechst for nuclear counterstaining.

-

Antifade mounting medium.

Protocol

1. Sample Preparation

-

For adherent cells:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Wash cells with PBS.

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

For tissue sections:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Perform antigen retrieval if necessary (e.g., with citrate buffer).

-

Fix with 4% PFA in PBS for 10 minutes.

-

Wash three times with PBS for 5 minutes each.

-

Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.

-

Wash three times with PBS for 5 minutes each.

-

2. In Situ Hybridization

-

Pre-hybridize the sample with hybridization buffer for 1 hour at 37°C in a humidified chamber.

-

Dilute the alkyne-modified oligonucleotide probe in hybridization buffer to the desired concentration (e.g., 1-10 µM).

-

Denature the probe by heating at 75-95°C for 5 minutes, then immediately place on ice.

-

Remove the pre-hybridization buffer from the sample and add the probe solution.

-

Incubate overnight at 37°C in a humidified chamber.

-

Wash the sample to remove unbound probe:

-

Two washes with 2x SSC at 37°C for 15 minutes each.

-

Two washes with 0.2x SSC at 42°C for 15 minutes each.

-

One wash with PBS at room temperature for 5 minutes.

-

3. In Situ Click Reaction

-

Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume:

-

85 µL PBS

-

2 µL of 10 mM TAMRA-PEG7-N3 in DMSO

-

10 µL of 10x Click-iT® reaction buffer (or a freshly prepared solution of 10 mM CuSO4 and 50 mM TBTA/THPTA)

-

3 µL of 1 M sodium ascorbate (freshly prepared)

-

-

Add the click reaction cocktail to the sample and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the sample three times with PBS containing 0.05% Tween-20 for 5 minutes each.

-

Wash once with PBS for 5 minutes.

4. Counterstaining and Mounting

-

Counterstain the nuclei with DAPI (1 µg/mL in PBS) or Hoechst (1 µg/mL in PBS) for 5-10 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

Mount the coverslip on a microscope slide using an antifade mounting medium.

-

Seal the coverslip with nail polish and let it dry.

-

Store the slides at 4°C in the dark until imaging.

5. Imaging

-

Visualize the fluorescent signal using a fluorescence microscope or a confocal laser scanning microscope with appropriate filter sets for TAMRA (Excitation/Emission: ~555/580 nm) and the nuclear counterstain (e.g., DAPI: ~360/460 nm).

Data Presentation

Table 1: Spectroscopic Properties of TAMRA-PEG7-N3

| Property | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | ~0.4 |

Table 2: Recommended Reagent Concentrations for In Situ Click Reaction

| Reagent | Stock Concentration | Final Concentration |

| TAMRA-PEG7-N3 | 10 mM in DMSO | 200 µM |

| Copper(II) Sulfate (CuSO4) | 100 mM in H₂O | 1 mM |

| TBTA/THPTA | 50 mM in DMSO/H₂O | 5 mM |

| Sodium Ascorbate | 1 M in H₂O | 30 mM |

Visualization of Workflow

Caption: Workflow for in situ hybridization with click chemistry detection.

Signaling Pathway Visualization

While TAMRA-PEG7-N3 is a detection reagent and not directly involved in signaling pathways, the ISH technique itself is used to study the expression of genes within these pathways. The following diagram illustrates a generic signaling pathway that could be investigated using this technology.

Caption: Generic signaling pathway leading to gene transcription.

References

- 1. Clinical applications of fluorescence in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of Fluorescence In Situ Hybridization (FISH) Technique for the Detection of Genetic Aberration in Medical Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent labelling of in situ hybridisation probes through the copper-catalysed azide-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. idtdna.com [idtdna.com]

Application Notes: TAMRA-PEG7-N3 for Flow Cytometry

Introduction

TAMRA-PEG7-N3 is a fluorescent probe combining the bright and photostable TAMRA (tetramethylrhodamine) fluorophore with a seven-unit polyethylene glycol (PEG) linker and a terminal azide (N3) group. This molecule is specifically designed for bioorthogonal labeling applications, particularly for the detection and quantification of alkyne-modified biomolecules in complex biological samples using flow cytometry. The azide group allows for a highly specific and efficient covalent reaction with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".

The PEG7 linker enhances the water solubility of the hydrophobic TAMRA dye and minimizes non-specific binding to cells and other proteins, thereby improving the signal-to-noise ratio in flow cytometry experiments. The TAMRA fluorophore is well-suited for flow cytometry applications due to its excitation and emission maxima (approximately 555 nm and 580 nm, respectively), which are compatible with standard laser lines and filter sets available on most cytometers.[1]

Key Applications in Flow Cytometry

The primary application of TAMRA-PEG7-N3 in flow cytometry is the detection of cellular processes through the metabolic incorporation of alkyne-modified precursors. This allows for the specific labeling and analysis of newly synthesized biomolecules.

-

Cell Proliferation Assays: One of the most common applications is the detection of DNA replication as a measure of cell proliferation. Cells are incubated with an alkyne-containing thymidine analog, such as 5-ethynyl-2'-deoxyuridine (EdU). EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Following fixation and permeabilization, the incorporated EdU is detected with TAMRA-PEG7-N3 via a click reaction. This method offers a superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps that can damage cellular epitopes.

-

Analysis of Nascent Protein Synthesis: To monitor global protein synthesis, cells can be cultured with an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG) or L-azidohomoalanine (AHA) (in which case an alkyne-functionalized TAMRA would be used with AHA). These analogs are incorporated into newly synthesized proteins. Subsequent labeling with TAMRA-PEG7-N3 allows for the quantification of protein synthesis rates at the single-cell level by flow cytometry.

-

Visualization of Glycosylation: Glycans play crucial roles in cell signaling and recognition. Cells can be metabolically labeled with alkyne-modified sugars (e.g., peracetylated N-α-azidoacetylgalactosamine, GalNAz, would require an alkyne-TAMRA, while an alkyne-modified sugar would be used with TAMRA-PEG7-N3). These modified sugars are incorporated into glycoproteins and other glycoconjugates. Flow cytometry analysis after click reaction with TAMRA-PEG7-N3 enables the study of glycosylation dynamics and the identification of cell populations with altered glycan profiles.

Data Presentation